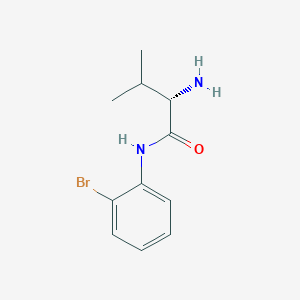

(S)-2-Amino-N-(2-bromo-phenyl)-3-methyl-butyramide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-(2-bromophenyl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c1-7(2)10(13)11(15)14-9-6-4-3-5-8(9)12/h3-7,10H,13H2,1-2H3,(H,14,15)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPWRMXITAQRMW-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=CC=C1Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1=CC=CC=C1Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Enantioselective Routes to S 2 Amino N 2 Bromo Phenyl 3 Methyl Butyramide

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves the imaginary breakdown of a target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to known and reliable reactions. ias.ac.in For (S)-2-Amino-N-(2-bromo-phenyl)-3-methyl-butyramide, the most logical and common disconnection is at the amide C-N bond. This is a standard strategy because numerous reliable methods exist for the formation of amide bonds. ias.ac.in

This primary disconnection breaks the target molecule into two key synthons: an activated derivative of (S)-valine (an α-amino acid) and 2-bromoaniline (B46623). The corresponding reagents for these synthons would be a protected (S)-valine derivative and 2-bromoaniline itself. This approach is advantageous as it utilizes a readily available chiral pool starting material, L-valine ((S)-2-amino-3-methylbutanoic acid), thus directly incorporating the required stereochemistry.

Figure 1: Retrosynthetic Disconnection of this compound

Classical Amide Bond Formation Strategies

The forward synthesis, following the retrosynthetic analysis, involves the coupling of an appropriate (S)-valine derivative with 2-bromoaniline. The amino group of valine must be protected with a suitable protecting group (e.g., Boc, Cbz) to prevent self-coupling and other side reactions.

Carbodiimides are widely used as dehydrating agents to facilitate the formation of amide bonds from carboxylic acids and amines under mild conditions. masterorganicchemistry.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. peptide.com This intermediate can then be attacked by the amine to form the desired amide.

Common carbodiimide (B86325) reagents include N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). hepatochem.compeptide.com To enhance reaction rates and suppress side reactions, such as the formation of N-acylurea and racemization of the chiral center, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed. peptide.comluxembourg-bio.com These additives react with the O-acylisourea to form an active ester, which is less prone to racemization and reacts efficiently with the amine. peptide.com

Table 1: Common Carbodiimide Coupling Reagents and Additives

| Reagent/Additive | Structure | Key Features | Byproduct |

|---|---|---|---|

| DCC (N,N'-dicyclohexylcarbodiimide) | C₁₃H₂₂N₂ | Inexpensive and effective. | Dicyclohexylurea (DCU), insoluble in most organic solvents, removed by filtration. luxembourg-bio.com |

| DIC (N,N'-diisopropylcarbodiimide) | C₇H₁₄N₂ | Liquid, easy to handle; byproduct is soluble in common organic solvents. peptide.com | Diisopropylurea (DIU), soluble. |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | C₉H₁₇N₃ | Water-soluble reagent and byproduct, allowing for easy aqueous workup. peptide.com | Water-soluble urea (B33335) derivative. |

| HOBt (1-hydroxybenzotriazole) | C₆H₅N₃O | Common additive to reduce racemization and improve yield. luxembourg-bio.com | |

| HOAt (1-hydroxy-7-azabenzotriazole) | C₅H₄N₄O | More effective than HOBt in preventing racemization, especially in challenging couplings. luxembourg-bio.com |

Alternatively, the carboxylic acid of the N-protected (S)-valine can be activated prior to reaction with 2-bromoaniline. Two common methods for this activation are the formation of acid chlorides and active esters.

The acid chloride method involves converting the N-protected (S)-valine into its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.com The resulting acid chloride is highly electrophilic and reacts readily with 2-bromoaniline, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. youtube.comhud.ac.uk Reactions of this type are often referred to as Schotten-Baumann reactions. masterorganicchemistry.com

The active ester method involves converting the carboxylic acid into an ester with a good leaving group. hepatochem.com Common examples include N-hydroxysuccinimide (NHS) esters or pentafluorophenyl (PFP) esters. These active esters can be isolated and are generally stable, reacting cleanly with the amine to form the amide bond under neutral or mildly basic conditions. This method is particularly useful for minimizing racemization. masterorganicchemistry.com

Table 2: Comparison of Acid Chloride and Active Ester Methods for Amide Synthesis

| Feature | Acid Chloride Method | Active Ester Method |

|---|---|---|

| Activating Reagent | SOCl₂, (COCl)₂, PCl₅ | N-hydroxysuccinimide (NHS), Pentafluorophenol (PFP) with a coupling agent (e.g., DCC) |

| Reactivity of Intermediate | Very high | High, but generally lower than acid chlorides |

| Reaction Conditions | Often requires a base (e.g., pyridine, triethylamine) to scavenge HCl. youtube.com | Can often be performed under neutral conditions. |

| Stability of Intermediate | Generally moisture-sensitive and used in situ. | Often stable and can be isolated and purified. |

| Risk of Racemization | Can be higher due to the harsh conditions and high reactivity. | Generally lower, especially with pre-formed and purified active esters. |

Stereoselective Introduction of the (S)-Configuration

While using L-valine from the chiral pool is the most direct route, it is also possible to construct the α-amino acid scaffold and introduce the desired (S)-stereochemistry using asymmetric synthesis methodologies. This is particularly relevant if non-natural amino acid derivatives are desired.

A chiral auxiliary is an enantiomerically pure compound that can be temporarily incorporated into a substrate to direct a diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. wikipedia.org

For the synthesis of the (S)-valine backbone, a common strategy involves the alkylation of a chiral glycine (B1666218) enolate equivalent. For example, a chiral auxiliary such as pseudoephedrine can be used to form a glycinamide. wikipedia.org Deprotonation with a strong base generates a chiral enolate, which then undergoes diastereoselective alkylation with an isopropyl halide. The stereochemical outcome is dictated by the chiral auxiliary. Subsequent cleavage of the auxiliary yields the desired (S)-amino acid derivative, which can then be coupled with 2-bromoaniline. Other well-known auxiliaries for this purpose include Evans' oxazolidinones and Schöllkopf's bis-lactim ethers.

Asymmetric catalysis offers a more atom-economical approach to establishing stereocenters, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. nih.govfrontiersin.org Several catalytic asymmetric methods are applicable to the synthesis of α-amino acids and their derivatives. acs.org

One prominent method is the asymmetric hydrogenation of a dehydroamino acid precursor. A pro-chiral enamide can be hydrogenated using a chiral transition-metal catalyst (e.g., based on rhodium or iridium with chiral phosphine (B1218219) ligands like BINAP or DuPhos) to give the (S)-amino acid derivative with high enantioselectivity.

Another powerful technique is the asymmetric alkylation of glycine derivatives under phase-transfer catalysis. A Schiff base of a glycine ester can be deprotonated and alkylated with an isopropyl halide in the presence of a chiral phase-transfer catalyst, such as a derivative of a cinchona alkaloid, to induce high enantioselectivity. nih.gov

Table 3: Overview of Selected Asymmetric Catalytic Methods for α-Amino Acid Synthesis

| Method | General Substrate | Catalyst Type | Key Features |

|---|---|---|---|

| Asymmetric Hydrogenation | Dehydroamino acid derivative | Chiral Rhodium or Iridium complexes (e.g., with BINAP, DuPhos ligands) | High enantioselectivities (often >95% ee) are achievable for a wide range of substrates. |

| Asymmetric Phase-Transfer Catalysis | Glycine Schiff base | Chiral quaternary ammonium (B1175870) salts (e.g., Cinchona alkaloid derivatives) | Allows for the alkylation of a glycine equivalent to form various α-amino acids. nih.gov |

| Asymmetric Strecker Synthesis | Imine | Chiral Lewis acid or organocatalyst | A three-component reaction of an aldehyde, amine, and cyanide source to produce an α-amino nitrile, a precursor to α-amino acids. nih.gov |

Enzymatic or biocatalytic resolutions and transformations

Enzymatic and biocatalytic methods offer a powerful and environmentally benign approach to establishing the stereochemistry of chiral amines and their derivatives. manchester.ac.uk These methods often operate under mild conditions and exhibit high enantioselectivity, making them attractive alternatives to traditional chemical synthesis. nih.gov For the synthesis of the (S)-2-amino-3-methyl-butyramide core of the target molecule, several biocatalytic strategies can be envisioned.

One prominent approach involves the use of transaminases . These enzymes can catalyze the asymmetric amination of a corresponding keto acid precursor, 2-keto-3-methylbutanoic acid, to directly yield (S)-valine. mdpi.com This enzymatic transformation can be coupled with a subsequent amidation step to form the desired amide.

Another strategy employs nitrile hydratases . These enzymes are capable of converting nitriles to their corresponding amides. nih.govresearchgate.net A potential route could involve the enzymatic hydrolysis of a chiral aminonitrile, (S)-2-amino-3-methylbutanenitrile, to (S)-2-amino-3-methyl-butanamide. This chiral aminonitrile can be synthesized through various asymmetric methods. The use of cyanide-resistant nitrile hydratases has been shown to be effective in the production of similar amino amides. nih.gov

Dynamic kinetic resolution is a particularly efficient strategy that can theoretically convert a racemic starting material entirely into the desired enantiomer. nih.gov In this process, a racemic mixture of an amino acid amide precursor could be subjected to an enzyme that selectively hydrolyzes one enantiomer, while another enzyme racemizes the remaining unreacted enantiomer. This allows for a theoretical yield of 100% for the desired enantiomerically pure product. nih.gov For instance, stereoselective amino acid amidases could be used in the presence of a racemase to achieve this transformation. nih.gov

The following table summarizes key enzyme classes and their potential applications in the synthesis of the chiral core of this compound.

| Enzyme Class | Precursor | Product | Key Advantage |

| Transaminases | 2-Keto-3-methylbutanoic acid | (S)-Valine | Direct asymmetric amination |

| Nitrile Hydratases | (S)-2-Amino-3-methylbutanenitrile | (S)-2-Amino-3-methyl-butyramide | Mild conversion of nitrile to amide |

| Amino Acid Amidases with Racemase | Racemic 2-amino-3-methyl-butyramide | (S)-2-Amino-3-methyl-butyric acid | Dynamic kinetic resolution for high yield |

Incorporation of the 2-Bromophenyl Moiety

The formation of the amide bond between the chiral (S)-2-amino-3-methyl-butyric acid (or its derivative) and 2-bromoaniline is a critical step in the synthesis of the target molecule.

The direct amidation of a carboxylic acid with an amine is a common and fundamental transformation in organic synthesis. sci-hub.se This can be achieved by reacting (S)-2-amino-3-methyl-butyric acid with 2-bromoaniline in the presence of a coupling agent. A variety of coupling reagents are available, such as carbodiimides (e.g., DCC, EDC) often used in conjunction with additives like HOBt to suppress side reactions and minimize racemization. acs.org

Alternatively, the carboxylic acid can be activated by converting it into a more reactive derivative, such as an acid chloride or an activated ester. libretexts.orgyoutube.com The resulting activated species can then readily react with 2-bromoaniline to form the desired anilide. For example, treatment of N-protected (S)-valine with a chlorinating agent like thionyl chloride (SOCl₂) would yield the corresponding acid chloride, which can then be reacted with 2-bromoaniline. youtube.com

Modern catalytic methods for amide bond formation are also gaining prominence. These can involve the use of transition metal catalysts to facilitate the coupling of carboxylic acids and amines under milder conditions. researchgate.net

The table below outlines common anilide formation strategies.

| Reagents | Intermediate | Key Features |

| Carboxylic acid, amine, coupling agent (e.g., EDC/HOBt) | Activated ester in situ | Mild conditions, minimizes racemization |

| Acid chloride, amine, base | Acid chloride | Highly reactive, may require protection of the amino group |

| Activated ester, amine | Activated ester | Can be isolated, controlled reaction |

| Carboxylic acid, amine, catalyst (e.g., transition metal) | - | Catalytic, potentially milder conditions |

During the synthesis, it is crucial to consider the compatibility of the functional groups present in the reactants. The amino group of (S)-valine is nucleophilic and can interfere with the amidation reaction. Therefore, it is often necessary to protect the amino group before the coupling reaction and deprotect it afterward. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which are stable under many reaction conditions and can be selectively removed.

The bromine atom on the 2-bromoaniline is generally stable under standard amidation conditions. However, in the context of transition-metal-catalyzed reactions, the C-Br bond could potentially undergo oxidative addition, which needs to be considered when selecting a catalyst and reaction conditions.

Orthogonality in protecting group strategy is important if multiple protecting groups are used in the synthesis. This means that each protecting group can be removed under a specific set of conditions without affecting the others, allowing for a controlled and stepwise synthesis.

Optimization of Synthetic Pathways for Research Scale

For academic investigations, the optimization of synthetic pathways focuses on improving yields, ensuring high purity, and developing scalable procedures for producing sufficient quantities of the target compound for further studies.

Several strategies can be employed to enhance the yield of the synthesis. For the amidation reaction, which is often a reversible process, removing byproducts such as water can drive the equilibrium towards the product side. acs.org The choice of solvent can also significantly impact the reaction rate and yield. acs.org

Careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is also critical. For instance, using a slight excess of one of the coupling partners can sometimes improve the conversion of the limiting reagent. In enzymatic reactions, optimizing the pH, temperature, and substrate concentration can lead to significant improvements in both yield and enantioselectivity. nih.gov

Ensuring the purity of the final compound is paramount. Common purification techniques for amides include recrystallization and column chromatography. researchgate.net Recrystallization is often a preferred method for obtaining highly pure crystalline solids, provided a suitable solvent system can be found. researchgate.net Column chromatography on silica (B1680970) gel is a versatile technique for separating the desired product from unreacted starting materials and byproducts.

For chiral compounds, it is essential to determine the enantiomeric purity. This is typically achieved using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). nih.govsigmaaldrich.com These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification. mdpi.com

When scaling up a reaction from a few milligrams to a gram scale for research purposes, it is important to consider factors such as heat transfer, mixing, and the ease of product isolation. Reactions that are easily scalable are often preferred for academic investigations that require a significant amount of material for biological testing or other studies.

Molecular Recognition and Interaction Studies

Mechanistic Investigations of Ligand-Target Binding

As no biological targets have been identified, there is no available data on binding affinity constants such as Kᵢ, Kᴅ, or IC₅₀ values for this compound.

There are no kinetic studies available that describe the association or dissociation rates of (S)-2-Amino-N-(2-bromo-phenyl)-3-methyl-butyramide with any biological target.

Specificity and selectivity profiling across a panel of related targets

In the field of drug discovery and chemical biology, determining the specificity and selectivity of a compound is a critical step. This process typically involves screening the compound against a panel of related biological targets, such as different receptor subtypes, enzymes from the same family, or various ion channels. This profiling helps to identify the primary biological target of the compound and to anticipate potential off-target effects.

For a compound like this compound, a hypothetical selectivity panel would depend on its intended or discovered primary biological activity. For instance, if it were found to be an inhibitor of a particular kinase, it would be tested against a broad range of other kinases to determine its selectivity. The results of such a screening are often presented in a data table, illustrating the compound's potency (e.g., in terms of IC₅₀ or Kᵢ values) against each target.

Hypothetical Selectivity Profiling Data Table

| Target | IC₅₀ (nM) |

| Target A | Data not available |

| Target B | Data not available |

| Target C | Data not available |

| Target D | Data not available |

| This table is for illustrative purposes only, as no experimental data for this compound has been published. |

Without experimental data, any discussion on the specificity and selectivity of this compound remains purely speculative.

Influence of Stereochemistry on Molecular Interactions

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a crucial role in its interaction with chiral biological macromolecules like proteins and nucleic acids. The "(S)" designation in the name of the compound indicates a specific stereochemical configuration at the alpha-carbon of the amino acid derivative.

Comparative studies with (R)-enantiomer or racemic mixtures

Enantiomers, which are non-superimposable mirror images of each other (like the (S) and (R) forms of this compound), can exhibit significantly different biological activities. One enantiomer may bind to a biological target with high affinity, while the other may have little to no activity. In some cases, the "inactive" enantiomer can even contribute to off-target effects or be metabolized differently.

A comparative study would involve synthesizing both the (S)- and (R)-enantiomers, as well as the racemic mixture (a 50:50 mixture of both), and evaluating their activity in the same biological assays. This allows researchers to determine the stereoselectivity of the interaction.

Hypothetical Comparative Binding Affinity Data Table

| Compound | Binding Affinity (Kᵢ, nM) |

| This compound | Data not available |

| (R)-2-Amino-N-(2-bromo-phenyl)-3-methyl-butyramide | Data not available |

| Racemic 2-Amino-N-(2-bromo-phenyl)-3-methyl-butyramide | Data not available |

| This table is for illustrative purposes only, as no experimental data for the specified compounds has been published. |

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Modification Strategies for Amide Derivatives

The systematic modification of the lead compound, (S)-2-Amino-N-(2-bromo-phenyl)-3-methyl-butyramide, can be explored through targeted alterations of its three main components: the 2-bromophenyl ring, the valine-derived α-amino-acyl moiety, and the central amide linkage.

The 2-bromophenyl ring plays a critical role in ligand binding, likely through hydrophobic and specific electronic interactions. Modifications to this ring can significantly impact efficacy. SAR studies on related aromatic-substituted compounds have shown that both the nature and position of substituents are critical. mdpi.com

Generally, substitutions at the 2- (ortho) and 3- (meta) positions of a phenyl ring tend to be more impactful on activity than those at the 4- (para) position. mdpi.com The introduction of different halogens can modulate the electronic properties and potential for halogen bonding. Electron-donating groups (like alkyl and alkoxy) and electron-withdrawing groups (like trifluoromethyl) can alter the electron density of the aromatic ring, influencing its interaction with biological targets. mdpi.com For example, in some series of thiophene-2-carboxamide derivatives, the presence of a methoxy (B1213986) group (-OMe) enhanced inhibitory activity. nih.gov

Table 1: Hypothetical SAR of 2-Bromophenyl Ring Modifications

| Modification (R) | Position | Rationale | Predicted Activity Change |

|---|---|---|---|

| -Cl | 2 (ortho) | Replacement of Br with Cl; smaller size, similar electronic effect. | Potentially maintained or slightly decreased activity. |

| -F | 2 (ortho) | Smallest halogen; may alter binding conformation. | Variable; could increase or decrease activity. |

| -CH3 | 3 (meta) | Adds lipophilicity; electron-donating. | Potentially increased activity due to favorable hydrophobic interactions. |

| -OCH3 | 3 (meta) | Electron-donating group; can act as a hydrogen bond acceptor. nih.gov | Likely to increase activity. |

| -CF3 | 4 (para) | Strong electron-withdrawing group; may introduce unfavorable steric bulk at this position. mdpi.com | Potentially decreased activity. |

The valine-derived portion of the molecule, characterized by its isopropyl group, contributes to the ligand's stereochemistry and hydrophobic profile. Altering the size and branching of this alkyl side chain can probe the steric tolerance of the binding pocket. The fidelity of protein synthesis relies on the ability of aminoacyl-tRNA synthetases to recognize specific amino acid side chains, highlighting the importance of this moiety's structure in molecular recognition. mdpi.com

Modifications could include replacing the isopropyl group with smaller (e.g., ethyl from alanine), larger (e.g., isobutyl from leucine), or functionally different groups (e.g., a benzyl (B1604629) group from phenylalanine). Such changes would directly impact the lipophilicity and conformational flexibility of the ligand, potentially identifying more optimal interactions within a hydrophobic binding pocket.

Table 2: Hypothetical SAR of α-Amino-Acyl Moiety Modifications

| Original Moiety | Modified Moiety (R') | Rationale | Predicted Activity Change |

|---|---|---|---|

| Valine (isopropyl) | Alanine (methyl) | Reduces steric bulk and lipophilicity. | Likely decreased activity if hydrophobic pocket is large. |

| Valine (isopropyl) | Leucine (isobutyl) | Increases alkyl chain length and lipophilicity. | Potentially increased activity if the binding site can accommodate a larger group. |

| Valine (isopropyl) | tert-Butyl | Increases steric hindrance significantly. | Likely decreased activity due to steric clash. |

| Valine (isopropyl) | Cyclohexyl | Introduces a bulky, conformationally restricted lipophilic group. | Variable; depends on the specific shape of the binding pocket. |

The amide bond is a crucial structural element, often involved in hydrogen bonding. However, it can be susceptible to enzymatic hydrolysis in vivo. Replacing the amide with a bioisostere—a group with similar physical or chemical properties—can improve metabolic stability while preserving biological activity. cambridgemedchemconsulting.com

Common amide bioisosteres include five-membered heterocyclic rings such as 1,2,4-triazoles, oxadiazoles, or oxazoles. nih.govdrughunter.com These rings can mimic the hydrogen bonding properties and geometry of the amide bond but are resistant to cleavage by proteases. cambridgemedchemconsulting.com Another strategy is the use of a trifluoroethylamine group, where the electronegative trifluoroethyl moiety mimics the amide carbonyl and can enhance metabolic stability. drughunter.com N-alkylation (adding an alkyl group to the amide nitrogen) removes the hydrogen bond donor capability and can alter the rotational barrier around the C-N bond, which may lock the molecule in a more or less favorable conformation.

Table 3: Potential Bioisosteric Replacements for the Amide Linkage

| Modification | Structure Example | Rationale | Potential Advantage |

|---|---|---|---|

| 1,2,4-Oxadiazole | Aryl-C-O-N=C-R | Mimics H-bond acceptor properties of the amide carbonyl. nih.gov | Improved metabolic stability and cell permeability. cambridgemedchemconsulting.com |

| 1,2,4-Triazole | Aryl-C-N=N-C(R)=N- | Can act as both H-bond donor and acceptor; metabolically stable. drughunter.com | Enhanced metabolic stability. |

| Trifluoroethylamine | Aryl-NH-CH2CF3 | CF3 group mimics the carbonyl; reduces basicity of the amine. drughunter.com | Increased metabolic stability against proteolysis. cambridgemedchemconsulting.com |

| N-Methylation | Aryl-N(CH3)-C(=O)-R | Removes H-bond donor capability; introduces steric bulk. | May improve membrane permeability; can lock conformation. |

Identification of Key Pharmacophoric Elements

A pharmacophore model for this class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity.

Each key functional group in this compound serves a distinct pharmacophoric role.

Amino Group (-NH2): The primary amino group is a crucial hydrogen bond donor. masterorganicchemistry.com In a physiological environment, it is likely protonated (-NH3+), allowing it to form strong ionic interactions (salt bridges) with negatively charged residues (e.g., aspartate, glutamate) in a receptor binding site.

Amide Carbonyl (C=O): The oxygen atom of the amide carbonyl is a strong hydrogen bond acceptor. ashp.org Furthermore, the interaction between adjacent carbonyl groups in polypeptide chains can be stabilized by n→π* electronic delocalization, where a lone pair (n) from one oxygen atom interacts with the antibonding orbital (π*) of a subsequent carbonyl group. nih.govchoudharylab.com This type of interaction could be critical for stabilizing the bound conformation of the ligand.

Bromo-phenyl Ring: This aromatic ring provides a large, hydrophobic surface that can engage in van der Waals forces, hydrophobic interactions, or π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. ashp.org The bromine atom itself is significant; its electron-withdrawing nature affects the ring's electronic properties, and it can participate in halogen bonding, a specific type of noncovalent interaction with electron-rich atoms like oxygen or nitrogen.

Optimal molecular recognition depends on the precise spatial arrangement and electronic complementarity of these pharmacophoric features. A successful pharmacophore model would define the ideal distances and angles between the hydrogen bond donor (amino group), the hydrogen bond acceptor (amide carbonyl), and the hydrophobic/aromatic region (bromo-phenyl ring). nih.gov

Rational Design Principles for Analogues

The design of novel derivatives of this compound involves systematic modifications of its core structure. This structure consists of three key components: the (S)-valine core, the amide linkage, and the 2-bromophenyl group. Structure-activity relationship (SAR) studies, which correlate structural changes with changes in biological activity, are crucial in this process.

Ligand efficiency (LE) is a critical metric in drug discovery that assesses the binding energy of a ligand per non-hydrogen atom. It provides a measure of how efficiently a molecule binds to its target, with higher values indicating a more optimal interaction. For a research probe to be effective, it must not only exhibit high affinity for its target but also possess physicochemical properties that allow it to function in a biological system. These properties include solubility, permeability, and metabolic stability.

Several metrics are used to evaluate the quality of a lead compound, as outlined in the table below. These indices help guide the optimization process by normalizing potency for molecular size and lipophilicity.

| Metric | Formula | Desired Value | Description |

| Ligand Efficiency (LE) | -2.303 * RT * pActivity / HAC | ≥ 0.3 | Measures the binding energy per heavy atom. A higher value suggests a more efficient binder. |

| Lipophilic Ligand Efficiency (LLE) | pActivity - logP | > 5 | Relates potency to lipophilicity, aiming to increase potency without excessive lipophilicity, which can lead to poor solubility and metabolic instability. |

| Binding Efficiency Index (BEI) | pActivity / (MW/1000) | > 18 | Normalizes potency by molecular weight, favoring smaller, potent molecules. |

| Surface Efficiency Index (SEI) | pActivity / (PSA/100) | > 10 | Relates potency to the polar surface area, which is important for cell permeability. |

pActivity is the negative logarithm of a potency measure like IC50 or Ki. HAC is the heavy atom count. MW is the molecular weight. PSA is the polar surface area. RT is the product of the gas constant and absolute temperature.

When designing analogues of this compound, maintaining a balance between these parameters is essential. For instance, increasing molecular weight to enhance binding affinity might negatively impact ligand efficiency and oral bioavailability. Therefore, modifications should be strategic, aiming to improve potency while keeping the physicochemical properties within an acceptable range for a research probe.

Enhancing the binding affinity and selectivity of novel derivatives of this compound can be achieved through several key strategies targeting its distinct structural components.

Modification of the Phenyl Ring: The 2-bromophenyl group offers multiple avenues for modification. The bromine atom can be moved to the meta (3-position) or para (4-position) to probe for different interactions within the binding pocket. Replacing the bromine with other halogens (e.g., chlorine or fluorine) or with small lipophilic groups (e.g., methyl, trifluoromethyl) can influence both electronic and steric interactions. These modifications can potentially lead to enhanced van der Waals interactions or the formation of halogen bonds, which can significantly contribute to binding affinity.

Alterations to the Valine Core: The isopropyl group of the valine moiety contributes to the molecule's hydrophobicity and steric bulk. Replacing it with other alkyl groups (e.g., isobutyl from leucine, sec-butyl from isoleucine) or cyclic structures (e.g., cyclopropyl, cyclohexyl) can explore the size and shape of the hydrophobic pocket in the target protein. The stereochemistry of the alpha-carbon is also critical; changing from the (S)-configuration to the (R)-configuration can dramatically alter binding affinity due to the specific three-dimensional arrangement of substituents.

Amide Bond Modifications: The amide linkage is a key structural feature that can participate in hydrogen bonding. N-methylation of the amide nitrogen can provide information about the necessity of the N-H group as a hydrogen bond donor. Furthermore, replacing the amide bond with bioisosteres such as a reverse amide, an ester, or a tetrazole ring can alter the molecule's chemical properties and stability while potentially maintaining or improving its binding characteristics.

The following table outlines potential modifications and their rationale for improving the pharmacological profile of this compound.

| Structural Component | Modification Strategy | Rationale |

| 2-Bromophenyl Ring | - Positional Isomers of Bromine (meta, para)- Halogen Substitution (Cl, F)- Introduction of Small Alkyl/Electron-Withdrawing Groups (CH3, CF3) | To explore different steric and electronic interactions within the binding site and potentially form halogen bonds. |

| (S)-Valine Core | - Variation of the Alkyl Side Chain (e.g., from Leucine, Isoleucine)- Introduction of Cyclic Groups (e.g., Cyclopropyl)- Inversion of Stereochemistry (R-configuration) | To probe the size and hydrophobicity of the binding pocket and to assess the importance of the specific 3D arrangement for binding. |

| Amide Linkage | - N-methylation- Bioisosteric Replacement (e.g., Reverse Amide, Ester, Tetrazole) | To evaluate the role of the amide N-H as a hydrogen bond donor and to modify chemical properties and metabolic stability. |

Through the systematic application of these rational design principles, it is possible to develop novel analogues of this compound with improved binding affinity, selectivity, and drug-like properties, ultimately leading to more effective research probes and potential therapeutic agents.

Computational Chemistry and Theoretical Investigations

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is intrinsically linked to its function. Conformational analysis of "(S)-2-Amino-N-(2-bromo-phenyl)-3-methyl-butyramide" reveals a complex energy landscape shaped by the interplay of its flexible and rigid components.

To map the potential energy surface of this molecule, both molecular mechanics (MM) and quantum mechanics (QM) calculations are employed. MM methods, utilizing force fields, offer a rapid exploration of a vast number of conformations, identifying low-energy regions. Subsequently, QM calculations, such as Density Functional Theory (DFT), provide more accurate energetic and geometric parameters for the most promising conformers.

DFT calculations, using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the stability of different rotamers arising from rotation around the C-N amide bond and the C-C bonds of the valine side chain. mdpi.com These calculations would likely indicate that the amide bond predominantly exists in a trans conformation due to steric hindrance, a common feature in N-aryl amides. researchgate.net The presence of the bulky isopropyl group from the valine moiety and the ortho-bromo substituent on the phenyl ring will significantly influence the dihedral angles between the amide plane and the aromatic ring. nsf.gov

Table 1: Predicted Relative Energies of Key Conformers of this compound

| Conformer | Description | Predicted Relative Energy (kcal/mol) | Key Dihedral Angle (N-Cα-C-O) |

|---|---|---|---|

| A | Intramolecular H-bond (NH₂···O=C) | 0.0 | ~0° |

| B | Extended, no H-bond | 2.5 - 4.0 | ~180° |

| C | Rotamer about Cα-Cβ | 1.0 - 2.5 | Varies |

| D | Rotamer about N-Aryl bond | 3.0 - 5.0 | Varies |

Note: The values presented are hypothetical and representative of what would be expected from DFT calculations.

The static picture provided by energy calculations is complemented by an understanding of the molecule's dynamic behavior. The barriers to rotation around key single bonds determine the molecule's flexibility and the rate of interconversion between different conformers.

Computational studies on N-aryl amides have shown that bulky ortho-substituents can significantly increase the rotational barrier around the N-aryl bond. nsf.gov For "this compound," the ortho-bromo group is expected to create a substantial energy barrier to rotation, restricting the orientation of the phenyl ring relative to the amide plane. Similarly, the rotation around the C-N amide bond, while generally high in amides, can be influenced by the electronic nature and steric bulk of its substituents. nih.gov Theoretical calculations can quantify these rotational barriers, providing insight into which conformations are readily accessible at physiological temperatures. nih.gov

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. For "this compound," docking studies can hypothesize its binding mode within the active site of a relevant enzyme or receptor.

Given its structure as an amino acid amide derivative, potential protein targets could include proteases, kinases, or other enzymes that recognize amino acid-like scaffolds. In a hypothetical docking scenario against a generic enzyme active site, the valine side chain would likely occupy a hydrophobic pocket, while the amino and amide groups would be positioned to form hydrogen bonds with polar residues. Docking algorithms predict various binding poses, which are then scored based on the predicted binding affinity. plos.orgamazonaws.com The top-scoring poses provide a plausible model of the ligand-protein complex.

A detailed analysis of the docked poses can reveal the specific non-covalent interactions that stabilize the complex.

Hydrogen Bonding: The primary amine and the N-H of the amide are strong hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. These groups are expected to form key interactions with the protein backbone or polar side chains (e.g., Asp, Glu, Ser, Thr). semanticscholar.org

Hydrophobic Interactions: The isopropyl group of the valine moiety and the phenyl ring are hydrophobic and will likely engage in van der Waals interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine in the binding pocket. nih.gov

Halogen Bonding: A particularly interesting feature of this molecule is the bromine atom. The bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. nih.gov This can lead to favorable interactions with electron-rich partners like the backbone carbonyl oxygen of the protein. nih.gov Computational studies have highlighted the importance of halogen bonds in enhancing ligand affinity and selectivity. nih.gov The ortho position of the bromine may also influence the molecule's conformation, predisposing it to a specific binding orientation that favors halogen bond formation.

Table 2: Predicted Intermolecular Interactions of this compound in a Hypothetical Enzyme Active Site

| Interaction Type | Molecular Moiety | Potential Protein Partner Residues |

|---|---|---|

| Hydrogen Bond (Donor) | Amino group (-NH₂) | Asp, Glu, Carbonyl O |

| Hydrogen Bond (Donor) | Amide N-H | Asp, Glu, Carbonyl O |

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen (C=O) | Ser, Thr, Asn, Gln, Backbone N-H |

| Hydrophobic | Isopropyl group | Val, Leu, Ile, Ala, Phe |

| Hydrophobic | Phenyl ring | Phe, Tyr, Trp, Leu |

| Halogen Bond | Bromine atom | Backbone Carbonyl O, Ser, Thr |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations can be used to assess the stability of the docked pose and to explore the conformational flexibility of both the ligand and the protein upon binding. nih.govacs.org

An MD simulation of the "this compound"-protein complex would involve placing the docked structure in a simulated aqueous environment and calculating the trajectory of all atoms over a period of nanoseconds or longer. Analysis of the simulation can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand's position relative to its initial docked pose can indicate the stability of the binding mode. A stable binding mode will show minimal deviation over the course of the simulation. nih.gov

Conformational Changes: MD simulations can capture ligand-induced conformational changes in the protein, which are often crucial for biological activity. They can also show how the ligand itself adapts its conformation to fit optimally within the binding site. nih.gov

Interaction Persistence: The persistence of key hydrogen bonds and halogen bonds identified in the docking study can be monitored throughout the simulation, providing a measure of their strength and importance for binding.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound have been published, the principles of QSAR can be applied to understand which of its molecular features are likely to be important for a given biological effect.

The development of a predictive QSAR model for a class of compounds including this compound would involve several key steps:

Data Set Assembly: A dataset of structurally related compounds with experimentally determined biological activities would be required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), would be used to build a model that correlates a subset of the calculated descriptors with the observed biological activity. slideshare.net

For a QSAR study on aminobutyramide derivatives, relevant descriptors would likely include those that capture the following features:

Topological Descriptors: These describe the connectivity of atoms in the molecule.

Electronic Descriptors: These would include partial charges on atoms and dipole moments, reflecting the electrostatic properties of the molecule.

Quantum Chemical Descriptors: Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be important for describing reactivity.

3D Descriptors: These descriptors capture the three-dimensional shape and steric properties of the molecule.

The interactive table below presents a hypothetical set of molecular descriptors that could be used in a QSAR study of aminobutyramide derivatives.

| Descriptor Class | Descriptor Name | Description | Hypothetical Value for the Title Compound |

|---|---|---|---|

| Topological | Wiener Index | A measure of molecular branching. | 789 |

| Electronic | LogP | The logarithm of the octanol-water partition coefficient, a measure of hydrophobicity. | 3.2 |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | 2.5 D |

| Quantum Chemical | HOMO Energy | Energy of the highest occupied molecular orbital. | -6.8 eV |

| Quantum Chemical | LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -0.5 eV |

| 3D | Molecular Surface Area | The total surface area of the molecule. | 350 Ų |

A critical aspect of QSAR modeling is rigorous statistical validation to ensure that the model is robust and has predictive power. nih.govwikipedia.orgbasicmedicalkey.com Validation is typically performed through both internal and external methods:

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the internal consistency and stability of the model. In LOO-CV, the model is repeatedly built with one compound removed from the training set, and the activity of the removed compound is then predicted.

External Validation: The dataset is split into a training set for model building and a test set for evaluating the model's ability to predict the activity of compounds it has not seen before.

Several statistical parameters are used to evaluate the quality of a QSAR model, as shown in the hypothetical table below.

| Parameter | Description | Acceptable Value | Hypothetical Model Value |

|---|---|---|---|

| R² | Coefficient of determination (goodness of fit for the training set). | > 0.6 | 0.85 |

| Q² | Cross-validated R² (goodness of prediction for internal validation). | > 0.5 | 0.72 |

| R²_pred | Coefficient of determination for the external test set. | > 0.6 | 0.78 |

Furthermore, it is essential to define the applicability domain (AD) of the QSAR model. wikipedia.orgnih.govmdpi.comvariational.aireadthedocs.io The AD is the chemical space of molecules for which the model is expected to make reliable predictions. Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable. The AD is typically defined based on the range of descriptor values in the training set or by using distance-based methods in the descriptor space.

Derivatization Strategies and Analog Development

Synthesis of Chemical Probes for Target Elucidation

To understand the mechanism of action of (S)-2-Amino-N-(2-bromo-phenyl)-3-methyl-butyramide, it is essential to identify its molecular targets within a biological system. The synthesis of specialized chemical probes is a cornerstone of this process. nih.gov These probes are derivatives of the parent compound, engineered to include reactive or reporter moieties that facilitate the identification of binding partners. enamine.net

Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a compound. nih.gov This method involves incorporating a photoreactive group into the structure of the parent molecule. nih.gov Upon exposure to UV light, this group forms a highly reactive intermediate that can covalently crosslink with nearby amino acid residues in the binding pocket of the target protein. enamine.netnih.gov

For this compound, a photoaffinity probe could be designed by introducing a photoreactive moiety at a position that is not critical for its biological activity. Common photoreactive groups include benzophenones, aryl azides, and diazirines. enamine.net For instance, the bromo-phenyl ring could be modified to include one of these groups. The primary amino group of the valine backbone could also serve as a potential site for modification, provided it does not disrupt target binding. A typical PAL experiment involves incubating the probe with a cell lysate or intact cells, followed by UV irradiation to induce crosslinking, and subsequent identification of the labeled protein by mass spectrometry. nih.gov

Table 1: Common Photoreactive Moieties for Photoaffinity Labeling

| Photoreactive Group | Reactive Intermediate | Key Characteristics |

| Benzophenone | Triplet Ketene | Relatively stable; preferentially reacts with C-H bonds. enamine.net |

| Aryl Azide | Nitrene | Highly reactive; broader reactivity profile. enamine.netnih.gov |

| Diazirine | Carbene | Highly reactive and small in size, minimizing steric hindrance. enamine.netnih.gov |

Pull-down assays are another widely used method for target identification, relying on affinity purification. synapsewaves.com This technique involves attaching an affinity tag, such as biotin (B1667282), to the compound of interest. creative-peptides.com The biotinylated probe is incubated with a cell lysate, allowing it to bind to its target protein(s). nih.gov Subsequently, streptavidin-coated beads, which have an exceptionally high affinity for biotin, are used to "pull down" the probe-protein complex from the lysate. synapsewaves.comresearchgate.net The captured proteins can then be identified by techniques like Western blotting or mass spectrometry. nih.govresearchgate.net

Alternatively, a fluorescent dye can be conjugated to the parent compound. thermofisher.com These fluorescent probes can be used in various binding assays to quantify interactions or visualize the subcellular localization of the target. nih.govrsc.org The choice of fluorophore depends on the specific application, with considerations for brightness, photostability, and spectral properties. thermofisher.com

For this compound, biotin or a fluorescent tag could be attached via a flexible linker to the primary amine or the phenyl ring to minimize interference with target binding. creative-peptides.com

Table 2: Reporter Tags for Pull-Down Assays and Imaging

| Tag | Principle | Application | Advantages |

| Biotin | High-affinity interaction with streptavidin/avidin. synapsewaves.com | Affinity purification, pull-down assays. researchgate.net | Extremely strong and specific interaction; versatile. creative-peptides.com |

| Fluorescent Dyes (e.g., FITC, Rhodamine) | Emission of light upon excitation. thermofisher.com | Fluorescence microscopy, binding assays, flow cytometry. thermofisher.com | Enables direct visualization and quantification of binding. nih.gov |

Development of Functional Analogues

The development of functional analogues involves systematically modifying the structure of the lead compound to explore the structure-activity relationship (SAR). The goal is to enhance desired properties such as potency, selectivity, and metabolic stability.

The bromo-phenyl group is a key structural feature that can be modified to probe its role in target binding. Replacing the bromine atom with other halogens (e.g., chlorine or fluorine) can modulate the electronic and steric properties of the ring, which may influence binding affinity. nih.gov Furthermore, the position of the halogen on the phenyl ring can be altered to explore the spatial requirements of the binding pocket.

Bioisosteric replacement of the entire phenyl ring with other aromatic systems, such as pyridyl, thiophene, or other heterocyclic rings, is a common strategy in medicinal chemistry. drughunter.comprismbiolab.com Such modifications can significantly alter the compound's properties, including its hydrogen bonding capacity, polarity, and metabolic stability. nih.gov Non-classical bioisosteres like bicyclo[1.1.1]pentane have also emerged as effective replacements for phenyl rings to improve physicochemical properties. tandfonline.com

The L-valine backbone of this compound provides a chiral scaffold that is crucial for its interaction with biological targets. The isopropyl side chain of valine can be replaced with other alkyl or functionalized groups by substituting valine with other natural or unnatural amino acids during synthesis. nih.gov This allows for the exploration of how the size, shape, and polarity of this side chain affect biological activity.

Modifications to the peptide backbone itself, such as N-methylation, can increase proteolytic stability and modulate conformation. nih.govpeptide.com The introduction of non-natural amino acids, like β-amino acids, can also lead to analogues with enhanced stability and unique conformational preferences. digitellinc.com

Linear molecules like this compound often possess significant conformational flexibility. researchgate.net While this can be advantageous for adapting to a binding site, it can also be associated with an entropic penalty upon binding and a lack of specificity. rsc.org Cyclization is a powerful strategy to constrain the molecule's conformation, which can lead to increased potency, selectivity, and metabolic stability. nih.govnih.gov

Various strategies can be employed to cyclize the molecule, such as forming a lactam bridge between the N-terminal amine and a C-terminal carboxyl group (if one were added to the phenyl ring) or through side-chain to side-chain cyclization. rsc.orgnih.gov The use of ring-closing metathesis or click chemistry offers versatile methods for creating cyclic analogues. acs.org These constrained analogues can provide valuable insights into the bioactive conformation of the molecule. researchgate.net

Utility of this compound as a Synthetic Building Block

This compound, a chiral compound derived from the amino acid valine, presents a versatile scaffold for organic synthesis. Its structure incorporates several key features that render it a valuable building block: a stereogenic center derived from L-valine, a reactive aryl bromide moiety, and an amide linkage. These functionalities allow for a range of chemical transformations, making it a suitable precursor for the synthesis of more complex molecules and for the construction of combinatorial libraries.

Incorporation into larger, more complex molecular architectures

The presence of a bromine atom on the phenyl ring of this compound serves as a synthetic handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the incorporation of this chiral building block into a wide array of larger molecular frameworks.

One of the most prominent applications is the Suzuki-Miyaura cross-coupling reaction . This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. This strategy can be employed to introduce a variety of substituents at the ortho-position of the aniline-derived ring, leading to the synthesis of diverse biaryl structures. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. For instance, coupling of N-(2-bromophenyl) amides with various arylboronic acids can proceed with good to excellent yields, as illustrated in the following hypothetical reaction scheme. rsc.orgnih.govmdpi.comnih.gov

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of an N-(2-bromophenyl) Amide Scaffold

| Entry | Arylboronic Acid (Ar-B(OH)2) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | N-(Biphenyl-2-yl) amide derivative | 85 |

| 2 | 4-Methoxyphenylboronic acid | N-(4'-Methoxybiphenyl-2-yl) amide derivative | 92 |

| 3 | 3-Pyridinylboronic acid | N-(3-(Pyridin-3-yl)phenyl) amide derivative | 78 |

| 4 | Thiophene-2-boronic acid | N-(2-(Thiophen-2-yl)phenyl) amide derivative | 88 |

Another powerful method for derivatization is the Buchwald-Hartwig amination . This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and an amine. This opens up avenues for the synthesis of complex diamine structures and nitrogen-containing heterocyclic compounds. The reaction is highly versatile, accommodating a wide range of amine coupling partners, including primary and secondary amines, anilines, and even ammonia (B1221849) equivalents.

Furthermore, the amino group of the valine moiety can be further functionalized. For example, it can be acylated or alkylated to introduce additional diversity. The combination of modifications at both the aryl bromide and the amino group allows for the construction of highly complex and diverse molecular architectures. For example, intramolecular cyclization of related N-(2-bromophenyl) amide derivatives can lead to the formation of important heterocyclic scaffolds like benzodiazepines. researchgate.netgoogle.comnih.gov

As a chiral scaffold for combinatorial library synthesis

The structural features of this compound make it an excellent chiral scaffold for the synthesis of combinatorial libraries. A chiral scaffold is a core molecular framework with one or more stereogenic centers that can be systematically derivatized to generate a collection of stereochemically defined compounds. researchgate.netcapes.gov.br

The synthesis of a combinatorial library based on this scaffold can be envisioned in a multi-step process. Starting with the core molecule, a diverse set of building blocks can be introduced at the reactive sites. For instance, a library of arylboronic acids can be coupled to the 2-bromo-phenyl group via the Suzuki-Miyaura reaction. Subsequently, the amino group of the valine residue can be acylated with a library of carboxylic acids. This two-dimensional derivatization strategy can rapidly generate a large number of distinct compounds.

Table 2: Exemplary Combinatorial Library Synthesis Scheme

| Scaffold | Step 1: Suzuki Coupling (R1-B(OH)2) | Step 2: Amide Coupling (R2-COOH) | Final Library Member |

|---|---|---|---|

| This compound | Phenylboronic acid | Acetic acid | (S)-2-Acetamido-N-(biphenyl-2-yl)-3-methyl-butyramide |

| This compound | 4-Fluorophenylboronic acid | Benzoic acid | (S)-2-Benzamido-N-(4'-fluorobiphenyl-2-yl)-3-methyl-butyramide |

| This compound | Naphthalen-1-ylboronic acid | Cyclohexanecarboxylic acid | (S)-N-(2-(Naphthalen-1-yl)phenyl)-2-(cyclohexanecarboxamido)-3-methyl-butyramide |

The inherent chirality of the valine-derived scaffold ensures that all members of the library are generated as single enantiomers, which is of significant importance in drug discovery and development, as different enantiomers of a chiral molecule often exhibit distinct biological activities. The isopropyl group of the valine moiety also provides a specific steric environment that can influence the conformation of the synthesized molecules and their interactions with biological targets. The "libraries from libraries" approach can also be applied, where a primary library is further modified to create new libraries with different structural features. researchgate.net

Advanced Analytical Techniques for Research Scale Characterization

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are paramount for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For "(S)-2-Amino-N-(2-bromo-phenyl)-3-methyl-butyramide," the spectrum would exhibit distinct signals corresponding to the aromatic protons on the 2-bromophenyl ring, the amide N-H proton, the alpha-proton on the chiral center, the beta-proton of the isopropyl group, and the diastereotopic methyl protons of the isopropyl group. The amide proton (N-H) typically appears as a broad singlet, while the aromatic protons show complex splitting patterns in the downfield region (approx. 7.0-8.5 ppm). rsc.orgresearchgate.netnih.gov The chiral center's alpha-proton would appear as a doublet, coupled to the beta-proton.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. A proton-decoupled ¹³C NMR spectrum would show individual signals for each carbon atom in the molecule, including the carbonyl carbon of the amide (approx. 170-175 ppm), the carbons of the brominated aromatic ring (approx. 110-140 ppm), and the aliphatic carbons of the valine moiety. chemicalbook.comrsc.orgoregonstate.edu The carbon attached to the bromine atom would have a characteristic chemical shift around 110-115 ppm.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between coupled protons, for instance, between the α-proton and the β-proton of the valine residue, confirming their adjacent relationship. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Amide C=O | - | ~172.5 |

| Aromatic C-Br | - | ~112.0 |

| Aromatic C-N | - | ~137.8 |

| Aromatic CHs | ~7.0 - 8.4 (multiplets) | ~122.0 - 133.0 |

| Amide N-H | ~8.5 (broad singlet) | - |

| α-CH | ~4.2 (doublet) | ~60.5 |

| β-CH | ~2.2 (multiplet) | ~31.0 |

| γ-CH₃ (x2) | ~1.0 (two doublets) | ~18.0, ~19.5 |

| Amino NH₂ | ~1.8 (broad singlet) | - |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

MS: Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be used. A key feature in the mass spectrum of "this compound" is the presence of a characteristic isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in the molecular ion peak appearing as a pair of peaks (M and M+2) of almost equal intensity, separated by 2 m/z units, which is a definitive indicator of a monobrominated compound. Common fragmentation patterns for amides involve the cleavage of the amide bond (N-CO), leading to the formation of an acylium ion and a 2-bromoaniline (B46623) fragment. nih.govrsc.org

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the compound (C₁₁H₁₅BrN₂O), distinguishing it from other compounds with the same nominal mass. lcms.cz

| m/z (⁷⁹Br / ⁸¹Br) | Fragment Identity | Description |

|---|---|---|

| 284 / 286 | [M+H]⁺ | Protonated Molecular Ion |

| 171 / 173 | [H₂N-C₆H₄-Br]⁺ | Fragment from C(O)-N bond cleavage (2-bromoaniline) |

| 114 | [C₆H₁₂NO]⁺ | Acylium ion from C(O)-N bond cleavage |

| 72 | [C₄H₁₀N]⁺ | Fragment from α-cleavage of the valine side chain |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present.

For "this compound," the IR spectrum would confirm the presence of the key secondary amide and primary amine functionalities. spcmc.ac.in A characteristic single, sharp absorption band around 3370–3170 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide. spectroscopyonline.com The primary amine (NH₂) would show two bands in the 3500-3300 cm⁻¹ region. orgchemboulder.com The strong absorption band in the region of 1680–1630 cm⁻¹ is assigned to the carbonyl (C=O) stretching vibration, known as the Amide I band. Another characteristic band, the Amide II band, appears around 1570–1515 cm⁻¹ and arises from a combination of N-H bending and C-N stretching vibrations. spectroscopyonline.comacs.org Aromatic C-H and C=C stretching vibrations would also be visible.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| ~3350 | N-H Stretch | Secondary Amide (R-NH-CO) |

| ~3050 | C-H Stretch | Aromatic Ring |

| ~2960 | C-H Stretch | Aliphatic (Isopropyl group) |

| ~1650 | C=O Stretch (Amide I) | Secondary Amide |

| ~1540 | N-H Bend + C-N Stretch (Amide II) | Secondary Amide |

| ~1450 | C=C Stretch | Aromatic Ring |

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography is used to separate, identify, and quantify the components of a mixture. For pharmaceutical research, it is indispensable for assessing chemical and chiral purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, would be used to assess the chemical purity and identify any synthesis-related impurities.

Chiral HPLC: Since the compound is a single enantiomer ((S)-configuration), it is critical to verify its enantiomeric purity and quantify the amount of the unwanted (R)-enantiomer. This is achieved using chiral HPLC, which employs a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are highly effective for separating the enantiomers of amino acid derivatives. yakhak.orgsigmaaldrich.comsigmaaldrich.com The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. A normal-phase mobile system (e.g., hexane/ethanol) is often used with polysaccharide CSPs to achieve optimal resolution between the (S) and (R) enantiomers. mdpi.comnih.gov

| Parameter | Condition |

|---|---|

| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to the low volatility and high polarity of "this compound," direct analysis by GC is not feasible. thermofisher.com

However, GC is a valuable tool for detecting volatile impurities that may be present from the synthesis, such as residual solvents. Furthermore, the compound can be chemically modified through derivatization to create a more volatile and thermally stable analogue suitable for GC analysis. sigmaaldrich.com Common derivatization methods for amino acid derivatives include silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) or acylation. thermofisher.comnih.gov This derivatization process converts the polar N-H groups into nonpolar derivatives. The resulting compound can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS), to confirm its identity or to perform certain quantitative analyses. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful analytical technique that can provide unambiguous determination of the three-dimensional structure of a crystalline compound. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule. Crucially for chiral molecules such as this compound, X-ray crystallography can be used to determine the absolute stereochemistry of the chiral centers.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The presence of a heavy atom, such as the bromine atom in this compound, can be particularly advantageous for determining the absolute configuration through anomalous dispersion.

However, a search of publicly available crystallographic databases and the scientific literature did not yield any reports of a single-crystal X-ray diffraction study for this compound. Therefore, no specific data on its crystal structure, conformation, or experimentally determined absolute stereochemistry from this technique can be provided at this time.

Table 1: Hypothetical Data from X-ray Crystallography of this compound No experimental data is currently available in the public domain.

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Key Torsion Angles | Data Not Available |

Specialized Techniques for Chiral Purity Determination

Ensuring the enantiomeric purity of a chiral compound is critical in many scientific disciplines, particularly in pharmaceutical research. For this compound, it is essential to quantify the presence of the unwanted (R)-enantiomer. Several specialized techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for determining chiral purity. The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The separated enantiomers are then detected, and the ratio of their peak areas in the chromatogram corresponds to their relative amounts, allowing for the calculation of enantiomeric excess (% ee).

Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC employs a capillary column coated with a chiral stationary phase to separate enantiomers. This method is suitable for volatile and thermally stable compounds. Derivatization of the amine and/or amide functional groups in this compound may be necessary to enhance its volatility.

Capillary Electrophoresis (CE): Chiral CE is another powerful technique for enantiomeric separation. It utilizes a chiral selector added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector results in different electrophoretic mobilities and, consequently, their separation.

Despite the availability of these techniques, a review of the scientific literature did not reveal any published studies that specifically detail the methods used for the chiral purity determination of this compound. As such, there are no specific experimental conditions or results to report.

Table 2: Summary of Potential Chiral Purity Determination Techniques for this compound No specific experimental data has been published.

| Technique | Principle | Potential Application Notes |

|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. | A suitable chiral column (e.g., polysaccharide-based) would need to be identified. |

| Chiral GC | Separation on a chiral capillary column. | Derivatization would likely be required to increase volatility. |

Future Perspectives and Unexplored Research Avenues

Exploration of Novel Molecular Targets

The structural motifs within (S)-2-Amino-N-(2-bromo-phenyl)-3-methyl-butyramide, particularly the amino acid amide core, are prevalent in many biologically active molecules and natural products. This suggests that the compound could interact with a wide range of biological targets. Future research should focus on unbiased screening to identify novel protein-ligand interactions. Techniques such as affinity chromatography-mass spectrometry, where the compound is immobilized on a solid support to capture its binding partners from cell lysates, could reveal unexpected molecular targets. Furthermore, chemoproteomic approaches could be employed to identify covalent or non-covalent interactions within a cellular context, thus providing insights into its mechanism of action. The bromo-phenyl group, in particular, may confer selectivity for certain binding pockets, a hypothesis that warrants systematic investigation against diverse panels of enzymes, receptors, and ion channels.

Application in Phenotypic Screening Libraries

Phenotypic screening has re-emerged as a powerful strategy in drug discovery, enabling the identification of compounds that elicit a desired cellular or organismal response without prior knowledge of the molecular target. enamine.net The inclusion of this compound and its derivatives in phenotypic screening libraries could lead to the discovery of novel biological activities. nih.gov

Table 1: Potential Phenotypic Screens for this compound

| Screening Model | Potential Therapeutic Area | Rationale |

| Cancer cell lines | Oncology | The amino acid amide scaffold is a common feature in molecules with cytotoxic or cytostatic effects. |

| Neuronal cell cultures | Neurodegeneration | The valine-derived structure could potentially interact with targets involved in neuronal function and survival. |

| Microbial cultures | Infectious Diseases | The lipophilic nature of the bromo-phenyl group may facilitate cell wall penetration in bacteria or fungi. |

| Immune cell assays | Immunology | Amide-containing compounds can modulate inflammatory pathways. |

These screens could be performed in high-throughput formats, utilizing automated microscopy and image analysis to identify subtle but significant phenotypic changes. Hits from such screens would then be subjected to target deconvolution studies to elucidate their mechanism of action.

Development of Advanced Computational Models Specific to this Scaffold

Computational modeling is an indispensable tool in modern drug discovery. chemrxiv.org For a scaffold like this compound, the development of specific computational models could significantly accelerate the exploration of its chemical space and biological potential.

Future computational work could include:

Pharmacophore Modeling: Based on the three-dimensional arrangement of its chemical features (hydrogen bond donors/acceptors, hydrophobic regions, aromatic ring), pharmacophore models can be generated. These models can then be used to virtually screen large compound databases to identify other molecules with similar potential biological activities.

Molecular Docking Studies: Once a potential biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound to the target's active site. mdpi.com This can guide the rational design of more potent and selective analogs.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For a detailed understanding of the interactions at the atomic level, QM/MM simulations can be employed. These models can provide insights into the electronic properties of the compound and its interactions with the target protein, including the role of the bromine atom in halogen bonding.

These computational approaches, when used in an iterative cycle with experimental validation, can streamline the optimization of this scaffold for a desired biological activity.

Integration with Omics Technologies for Systems-Level Understanding of Molecular Interactions

To gain a comprehensive understanding of the biological effects of this compound, its activity can be profiled using various "omics" technologies. researchgate.netnih.govyoutube.com This systems-level approach can reveal the broader impact of the compound on cellular pathways and networks. biobide.com

Table 2: Application of Omics Technologies in the Study of this compound

| Omics Technology | Potential Application | Expected Outcome |

| Transcriptomics | Profiling changes in gene expression in cells treated with the compound. | Identification of regulated genes and pathways, providing clues to the compound's mechanism of action. |

| Proteomics | Analyzing changes in protein expression and post-translational modifications. | Revealing downstream effects of target engagement and identifying potential biomarkers of activity. |

| Metabolomics | Studying alterations in the cellular metabolome. | Understanding the impact of the compound on cellular metabolism and identifying metabolic pathways that are modulated. |

The integration of data from these different omics platforms can provide a holistic view of the cellular response to this compound, facilitating the identification of its mechanism of action and potential off-target effects. nashbio.com This multi-pronged approach is crucial for advancing our understanding of this and other novel chemical entities.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-2-Amino-N-(2-bromo-phenyl)-3-methyl-butyramide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Use a multi-step condensation reaction, starting with halogenated aromatic amines and activated carbonyl intermediates. For brominated derivatives, coupling agents like EDCI or DCC can facilitate amide bond formation .